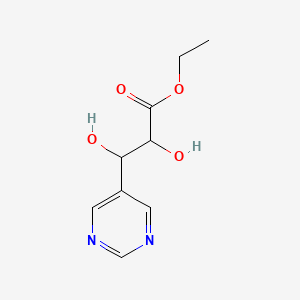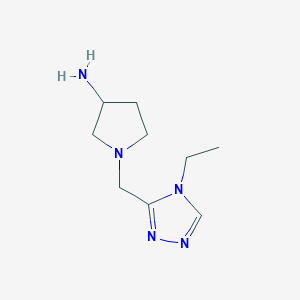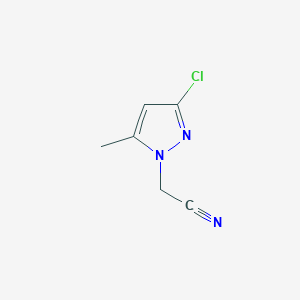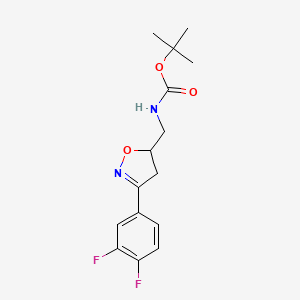
(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a pentenol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Alkylation: The methyl group can be introduced via alkylation reactions.
Side Chain Addition: The pentenol side chain can be added through various organic reactions such as the Wittig reaction or Grignard reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Common reagents include halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could yield various oxidized forms of the compound.
科学的研究の応用
Chemistry
In chemistry, (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, this compound could be investigated for its potential biological activity. Compounds with pyrazole rings and nitro groups are often studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitro group and pyrazole ring could play key roles in these interactions, potentially leading to the inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
1-Methyl-4-nitro-1H-pyrazole: Lacks the pentenol side chain but shares the pyrazole ring and nitro group.
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)ethanol: Similar structure but with a shorter side chain.
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)butan-1-ol: Similar structure but with a different side chain length.
Uniqueness
(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol is unique due to its specific combination of a pyrazole ring, nitro group, and pentenol side chain. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H13N3O3 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
(1S)-1-(2-methyl-4-nitropyrazol-3-yl)pent-4-en-1-ol |
InChI |
InChI=1S/C9H13N3O3/c1-3-4-5-8(13)9-7(12(14)15)6-10-11(9)2/h3,6,8,13H,1,4-5H2,2H3/t8-/m0/s1 |
InChIキー |
IBSVSHZJDPSKII-QMMMGPOBSA-N |
異性体SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])[C@H](CCC=C)O |
正規SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(CCC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11787298.png)








![2-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B11787366.png)
![tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11787370.png)

